molecular formula C20H20F3N3O3S2 B3412667 2-[(4-butyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 933213-55-9

2-[(4-butyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B3412667
CAS No.: 933213-55-9
M. Wt: 471.5 g/mol
InChI Key: QVHNVTOAGQHDPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the benzothiadiazine acetamide class, characterized by a 1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin core substituted with a butyl group at the 4-position and a sulfanyl-linked acetamide moiety at the 3-position. The acetamide group is further functionalized with a 3-(trifluoromethyl)phenyl substituent. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the benzothiadiazine core contributes to π-π stacking interactions in biological systems. Structural analogs often vary in substituents on the benzothiadiazin ring, acetamide linkage, or aryl groups, influencing physicochemical and pharmacological properties .

Properties

IUPAC Name

2-[(4-butyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3N3O3S2/c1-2-3-11-26-16-9-4-5-10-17(16)31(28,29)25-19(26)30-13-18(27)24-15-8-6-7-14(12-15)20(21,22)23/h4-10,12H,2-3,11,13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVHNVTOAGQHDPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(4-butyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps. The key steps include the formation of the benzothiadiazine ring and the subsequent attachment of the sulfanyl and acetamide groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity . Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-[(4-butyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The benzothiadiazine ring structure is known to interact with potassium channels, which can influence cellular activities such as insulin release and vascular smooth muscle contraction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Benzothiadiazin Substituents

N-(2,4-Dimethoxyphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide (CAS: 886954-94-5)
  • Core structure : Shares the 1,1-dioxo-benzothiadiazin system but substitutes the 4-butyl group with a 7-fluoro atom and replaces the 3-(trifluoromethyl)phenyl with a 2,4-dimethoxyphenyl group.
  • Dimethoxyphenyl: Enhances solubility due to polar methoxy groups but reduces lipophilicity relative to trifluoromethylphenyl .
N-(4-Bromophenyl)acetamide Derivatives
  • Example : N-(4-Bromophenyl)-2-(naphthalen-1-yl)acetamide.
  • Key differences : Lacks the benzothiadiazin core but shares the acetamide linkage. The bromophenyl group introduces steric bulk and halogen-bonding capabilities, contrasting with the trifluoromethyl group’s electron-withdrawing effects. Bond lengths in the acetamide region (e.g., C1–C2: 1.501 Å vs. 1.53 Å in bromophenyl derivatives) suggest subtle conformational flexibility .

Analogues with Heterocyclic Replacements

2-{[4-(4-Bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
  • Core structure : Replaces benzothiadiazin with a 1,2,4-triazol ring.
  • Functional implications :
    • The triazole ring introduces additional nitrogen atoms, enhancing hydrogen-bond acceptor capacity.
    • The 4-pyridinyl group may improve aqueous solubility but reduce membrane permeability compared to the butyl-benzothiadiazin system .

Substituent-Driven Electronic and Steric Effects

Compound Name Core Structure Key Substituents Notable Properties
Target Compound Benzothiadiazin 4-butyl, 3-(trifluoromethyl)phenyl High lipophilicity (CF₃), metabolic stability
CAS 886954-94-5 Benzothiadiazin 7-fluoro, 2,4-dimethoxyphenyl Enhanced solubility (OCH₃), moderate logP
N-(4-Bromophenyl)acetamide Acetamide 4-bromophenyl Halogen bonding, higher steric bulk
Triazol Derivative 1,2,4-Triazol 4-bromophenyl, 4-pyridinyl Improved solubility, reduced lipophilicity

Bond Length and Conformational Comparisons

  • Acetamide linkage :
    • Target compound: Expected C–N bond length ~1.35–1.40 Å (based on benzothiadiazin analogs).
    • N-(4-Bromophenyl)acetamide: N1–C2 = 1.347 Å, shorter than bromophenyl derivatives (1.30–1.44 Å), indicating tighter conformational packing .
  • Sulfanyl linker : The S–C bond in benzothiadiazin derivatives (e.g., 1.78–1.82 Å) is typically longer than in triazol-based compounds due to differences in ring strain .

Biological Activity

The compound 2-[(4-butyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide (often abbreviated as compound A ) is a complex organic molecule known for its diverse biological activities. This compound belongs to the class of benzothiadiazine derivatives, which are recognized for their potential therapeutic applications in various fields including oncology, cardiology, and infectious diseases.

Chemical Structure and Properties

The structural formula of compound A includes a benzothiadiazine core with a sulfonamide functionality and a trifluoromethyl group. The trifluoromethyl group enhances lipophilicity, which may improve the pharmacokinetic properties of the compound.

Property Value
Molecular FormulaC21H25N3O3S2
Molecular Weight397.57 g/mol
IUPAC Name2-[(4-butyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
CAS Number933213-19-5

The biological activity of compound A is attributed to its interaction with specific molecular targets such as enzymes and receptors involved in various signaling pathways. Notably, it has been shown to modulate the activity of:

  • KATP channels : Involved in insulin secretion and cardiac function.
  • AMPA receptors : Associated with excitatory neurotransmission.

These interactions can lead to effects such as cell proliferation modulation, apoptosis induction, and metabolic regulation.

Anticancer Activity

Compound A has been investigated for its potential anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines by inducing apoptosis and causing cell cycle arrest. For instance:

  • Cell Lines Tested : MV4-11 (acute myeloid leukemia)
  • Mechanism : Suppression of phosphorylation of FLT3 kinase and downstream signaling pathways.

A study reported that compound A achieved GI50 values ranging from 30 to 80 nM against various FLT3 internal tandem duplication (ITD) mutants, indicating significant selectivity over wild-type FLT3 .

Antimicrobial Activity

The antimicrobial properties of benzothiadiazine derivatives including compound A have been documented. These compounds exhibit activity against a range of pathogens due to their ability to interfere with bacterial metabolic processes.

Antihypertensive and Antidiabetic Properties

Research indicates that compounds within the benzothiadiazine class may possess antihypertensive and antidiabetic effects. These effects are likely mediated through the modulation of vascular smooth muscle contraction and insulin signaling pathways.

Study 1: Anticancer Efficacy in Preclinical Models

In a preclinical study involving xenograft models, compound A demonstrated potent antitumor efficacy against FLT3-ITD-positive acute myeloid leukemia cells. The treatment resulted in significant tumor growth suppression compared to control groups.

Study 2: Pharmacokinetic Profiling

Pharmacokinetic studies showed that compound A has favorable absorption and distribution characteristics in vivo. Its bioavailability was assessed using various animal models, revealing a promising therapeutic window for further development.

Future Directions

Given its diverse biological activities, further research is warranted to explore:

  • Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its anticancer effects.
  • Clinical Trials : Initiation of clinical trials to evaluate its safety and efficacy in humans.
  • Structure-Activity Relationship (SAR) Studies : Optimization of its chemical structure to enhance potency and reduce toxicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-butyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-[(4-butyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.